
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes furan, thiazole, thiophene, and morpholine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a furan derivative, the thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Morpholine Ring Formation: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halohydrin.
Coupling Reactions: The final step often involves coupling the thiazole and morpholine intermediates using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydroxyl derivatives of the morpholine ring.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(phenylmethyl)morpholine-3-carboxamide
- N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(pyridin-2-ylmethyl)morpholine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds and thiazole derivatives.
- Introduction of the Furan and Thiophene Moieties : These heterocycles can be introduced via Friedel-Crafts acylation and other coupling reactions.
The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing furan and thiazole moieties have shown moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that certain thiazolidinone derivatives exhibited dose-dependent cytotoxicity in human leukemia cell lines, suggesting that modifications in the structural framework can enhance their anticancer efficacy .
Antimicrobial Properties
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine has been evaluated for its antimicrobial activity. Similar compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Study 1: Anticancer Efficacy
In a recent study, a series of thiazolidinone derivatives were synthesized and tested for their anticancer properties. Among these, certain derivatives demonstrated significant cytotoxic effects on leukemia cells, with IC50 values indicating potent activity . The study concluded that the presence of electron-donating groups significantly enhances the anticancer efficacy.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of furan-thiazole derivatives. The study reported that these compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on this scaffold.
5. Data Tables
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-15-9-23-8-13(20(15)7-11-3-2-6-25-11)16(22)19-17-18-12(10-26-17)14-4-1-5-24-14/h1-6,10,13H,7-9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDCEJSQOJQWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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